molecular formula C12H15F2NO3 B13890369 tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate

tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate

Cat. No.: B13890369
M. Wt: 259.25 g/mol
InChI Key: QJQWLKDJFKOYGQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a difluorophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,4-difluoro-6-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a difluorophenyl ketone, while reduction of the carbamate group may produce a difluorophenyl amine .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce the difluorophenyl and carbamate functionalities into target compounds .

Biology: In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate is unique due to the presence of both the difluorophenyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorophenyl group enhances its reactivity and binding affinity, while the carbamate group provides stability and versatility in chemical reactions .

Properties

Molecular Formula

C12H15F2NO3

Molecular Weight

259.25 g/mol

IUPAC Name

tert-butyl N-[(2,4-difluoro-6-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H15F2NO3/c1-12(2,3)18-11(17)15-6-8-9(14)4-7(13)5-10(8)16/h4-5,16H,6H2,1-3H3,(H,15,17)

InChI Key

QJQWLKDJFKOYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1F)F)O

Origin of Product

United States

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